



## Application Notes and Protocols for Assessing Enerisant Receptor Occupancy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo receptor occupancy of **Enerisant**, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist. Understanding the relationship between **Enerisant** dose, plasma concentration, and target engagement in the central nervous system is critical for its development as a therapeutic agent for neurological disorders such as narcolepsy.[1][2][3]

**Enerisant**, also known as TS-091, functions by blocking presynaptic H3 autoreceptors, which leads to increased histamine release and modulation of other neurotransmitters like dopamine and acetylcholine, ultimately promoting wakefulness and cognitive function.[1][4] In vivo receptor occupancy studies are essential to establish the pharmacokinetic/pharmacodynamic (PK/PD) relationship, guiding dose selection for clinical trials to maximize therapeutic efficacy while minimizing potential side effects like insomnia.

### **Quantitative Data Summary**

The following tables summarize key quantitative data from in vivo studies assessing **Enerisant**'s H3 receptor occupancy.

Table 1: **Enerisant** In Vitro Receptor Binding Affinity



| Species | Receptor     | IC50 (nM) |
|---------|--------------|-----------|
| Human   | Histamine H3 | 2.89      |
| Rat     | Histamine H3 | 14.5      |

Table 2: In Vivo H3 Receptor Occupancy of Enerisant in Rats

| Dose (mg/kg, p.o.) | Receptor Occupancy (%)        | Efficacy Endpoint      |  |
|--------------------|-------------------------------|------------------------|--|
| 0.03 - 0.3         | < 50%                         | Procognitive effects   |  |
| 0.78               | 50% (ED50) Receptor Occupancy |                        |  |
| 3 - 10             | Nearly 100%                   | Wake-promoting effects |  |

Table 3: Human H3 Receptor Occupancy of **Enerisant** (Oral Administration)

| Dose (mg) | Time Post-<br>Administration | Receptor<br>Occupancy (%) | Plasma<br>Concentration<br>(ng/mL) |
|-----------|------------------------------|---------------------------|------------------------------------|
| 5         | 2 hours                      | High                      | -                                  |
| 5         | 6 hours                      | High                      | -                                  |
| 5         | 26 hours                     | 69.7%                     | Decreased                          |
| 12.5      | 2 hours                      | > 85%                     | -                                  |
| 25        | 2 hours                      | > 85%                     | -                                  |

Data derived from a human PET study using [11C]TASP457.

## **Experimental Protocols**

# Protocol 1: In Vivo H3 Receptor Occupancy Assessment in Rodents using Ex Vivo Autoradiography



This protocol describes a method to determine H3 receptor occupancy in the rodent brain following systemic administration of **Enerisant**. The technique involves administering the compound, followed by an ex vivo binding assay using a radiolabeled H3R ligand.

#### Materials:

- Enerisant hydrochloride
- Radioligand (e.g., [3H]-A-349821)
- Male Wistar rats (or other appropriate rodent model)
- Vehicle for **Enerisant** (e.g., distilled water)
- Anesthesia (e.g., isoflurane)
- Scintillation fluid and vials
- Homogenization buffer (e.g., Tris-HCl)
- Filtration apparatus

#### Procedure:

- · Compound Administration:
  - Administer Enerisant hydrochloride orally (p.o.) to rats at various doses (e.g., 0.1-10 mg/kg). A vehicle control group should be included.
- Tissue Collection:
  - At a predetermined time post-administration (e.g., 1 hour), euthanize the animals via an approved method.
  - Rapidly dissect the brain, isolating the frontal cortex (high H3R density) and cerebellum (low H3R density, used for non-specific binding).
- Tissue Homogenization:



- Homogenize the brain regions in ice-cold buffer.
- Ex Vivo Radioligand Binding:
  - Incubate brain homogenates with a saturating concentration of the H3R radioligand (e.g., [3H]-A-349821).
- Filtration and Washing:
  - Separate bound from free radioligand by rapid filtration through glass fiber filters.
  - Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
- Quantification:
  - Measure the radioactivity on the filters using liquid scintillation counting.
- Data Analysis:
  - Calculate specific binding by subtracting the non-specific binding (cerebellum) from the total binding (frontal cortex).
  - Receptor occupancy is calculated as the percentage reduction in specific binding in the
     Enerisant-treated groups compared to the vehicle-treated group.

# Protocol 2: In Vivo H3 Receptor Occupancy Assessment in Humans using Positron Emission Tomography (PET)

This protocol outlines a non-invasive method to quantify H3 receptor occupancy in the human brain using PET imaging with a specific radioligand.

#### Materials:

- Enerisant hydrochloride
- PET Radioligand (e.g., [11C]TASP457)
- PET/CT scanner



- Healthy human volunteers
- Automated blood sampling system
- Equipment for arterial blood sampling and analysis

#### Procedure:

- Subject Screening and Preparation:
  - Recruit healthy male subjects who have provided informed consent.
  - Subjects should fast overnight before the PET scan.
- Baseline PET Scan:
  - Perform a baseline PET scan to measure H3R availability before Enerisant administration.
  - o Position the subject in the PET scanner and place an arterial line for blood sampling.
  - Administer a bolus injection of the radioligand (e.g., [11C]TASP457) and acquire dynamic
     PET data for approximately 90 minutes.
  - Collect arterial blood samples throughout the scan to measure the radioligand concentration in plasma (arterial input function).
- Enerisant Administration:
  - Administer a single oral dose of Enerisant hydrochloride (e.g., 5, 12.5, or 25 mg).
- Post-Dose PET Scan:
  - Perform a second PET scan at a specified time after Enerisant administration (e.g., 2 hours). Repeat the radioligand injection and data acquisition as in the baseline scan.
- Image Reconstruction and Analysis:
  - Reconstruct the dynamic PET images.



- Define regions of interest (ROIs) on the co-registered MRI or CT images, including the cerebral cortex.
- Generate time-activity curves (TACs) for each ROI.
- · Kinetic Modeling:
  - Use the TACs and the arterial input function to estimate the total distribution volume (VT)
    of the radioligand in the brain regions using a suitable kinetic model (e.g., two-tissue
    compartment model).
- Receptor Occupancy Calculation:
  - Calculate H3 receptor occupancy (RO) using the Lassen plot or by the following formula:
     RO (%) = (1 VT\_postdose / VT\_baseline) \* 100

### **Visualizations**



Click to download full resolution via product page

Caption: Signaling pathway of the Histamine H3 Receptor and the action of **Enerisant**.





Click to download full resolution via product page

Caption: Experimental workflow for in vivo PET receptor occupancy assessment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Buy Enerisant (EVT-267273) | 1152747-82-4 [evitachem.com]
- 2. Optimal dose determination of enerisant (TS-091) for patients with narcolepsy: two randomized, double-blind, placebo-controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enerisant Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Assessing Enerisant Receptor Occupancy In Vivo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607326#protocol-for-assessing-enerisant-receptor-occupancy-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com